molecular formula C19H23N3O3S2 B2563169 N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-58-0

N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2563169
M. Wt: 405.53
InChI Key: CEWFNUWMCVDAIC-UHFFFAOYSA-N
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Description

N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Sulfonamide compounds, including N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, have been recognized for their potent and selective inhibition of various Cytochrome P450 (CYP) isoforms. These enzymes are crucial in drug metabolism, and understanding their interaction with sulfonamide compounds can aid in predicting drug-drug interactions when multiple drugs are coadministered to patients. The selectivity of inhibitors like N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is essential in deciphering the involvement of specific CYP isoforms and ensuring precise pharmacological targeting (Khojasteh et al., 2011).

Sulfonamide Inhibitors in Therapeutic Applications

The sulfonamide moiety is integral to many clinically used drugs due to its bacteriostatic properties and presence in various therapeutic agents. N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, as part of the sulfonamide class, has potential applications across a wide spectrum of medical conditions, including cancer, glaucoma, and Alzheimer's disease. The structural diversity and biological activity of sulfonamides make them a valuable class of compounds in drug development and therapeutic interventions (Gulcin & Taslimi, 2018).

Antifungal Activity and SAR Analysis

In the context of combating plant pathogens such as Fusarium oxysporum, compounds like N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide might offer antifungal activity. Studies on structure-activity relationship (SAR) interpretations for pharmacophore site predictions highlight the potential of such compounds in addressing agricultural issues, particularly in enhancing the resilience of crops against fungal pathogens (Kaddouri et al., 2022).

Exploration of Carcinogenicity in Thiophene Analogues

The presence of the thiophen-2-yl moiety in N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide invites investigations into the carcinogenicity of such compounds. Studies focusing on thiophene analogues of known carcinogens provide insights into the potential health risks and biochemical interactions associated with these compounds, contributing to a better understanding of their safety profile and possible therapeutic applications (Ashby et al., 1978).

properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWFNUWMCVDAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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